5-Bromo-7-chloro-8-methylquinoline

Monoamine oxidase Neurochemistry Selectivity profiling

5-Bromo-7-chloro-8-methylquinoline (CAS: 120287-31-2) is a heterocyclic building block belonging to the halogenated 8-methylquinoline class, characterized by a unique 5-bromo/7-chloro substitution pattern that fundamentally alters its physicochemical and biological properties compared to its positional isomers. With a molecular weight of 256.53 g/mol and a calculated LogP of 4.02, this compound exhibits distinct lipophilicity and electronic characteristics that directly impact its utility as a synthetic intermediate for kinase inhibitors and as a probe molecule for monoamine oxidase B (MAO-B) selectivity studies.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B13922351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-8-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1Cl)Br)C=CC=N2
InChIInChI=1S/C10H7BrClN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3
InChIKeyQSWQHIHCBYTLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-chloro-8-methylquinoline: Compound Overview


5-Bromo-7-chloro-8-methylquinoline (CAS: 120287-31-2) is a heterocyclic building block belonging to the halogenated 8-methylquinoline class, characterized by a unique 5-bromo/7-chloro substitution pattern that fundamentally alters its physicochemical and biological properties compared to its positional isomers [1]. With a molecular weight of 256.53 g/mol and a calculated LogP of 4.02, this compound exhibits distinct lipophilicity and electronic characteristics that directly impact its utility as a synthetic intermediate for kinase inhibitors and as a probe molecule for monoamine oxidase B (MAO-B) selectivity studies [1][2].

5-Bromo-7-chloro-8-methylquinoline: Positional Isomer Specificity


The halogenation pattern on the 8-methylquinoline core is not a minor structural variation but a critical determinant of target selectivity, metabolic stability, and synthetic utility. Positional isomers like 6-bromo-7-chloro-8-methylquinoline (CAS: 1033202-16-2) or mono-halogenated analogs such as 5-bromo-8-methylquinoline (CAS: 74316-55-5) exhibit vastly different electronic distributions and steric profiles that can abolish or invert desired biological activity [1]. For instance, the 5-bromo substitution introduces a heavy halogen that facilitates oxidative addition chemistry in cross-coupling reactions—a feature absent in 5,7-dichloro analogs [2]. Furthermore, the specific 5,7-halogen arrangement in 5-bromo-7-chloro-8-methylquinoline has been demonstrated to confer a unique selectivity window against MAO-B versus MAO-A, a property that is not recapitulated by other halogenated 8-methylquinoline derivatives . These compound-specific attributes make generic substitution not only scientifically invalid but potentially detrimental to experimental reproducibility and project timelines.

5-Bromo-7-chloro-8-methylquinoline: Comparative Evidence


MAO-B Isoform Selectivity

5-Bromo-7-chloro-8-methylquinoline exhibits a moderate but distinct selectivity for human MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 > 100,000 nM), translating to a >5.8-fold selectivity window [1]. In contrast, the unsubstituted 8-methylquinoline parent scaffold is essentially inactive against MAO-B (IC50 > 100,000 nM), and many structurally related quinoline derivatives show preferential or equipotent inhibition of MAO-A [2]. This selectivity profile is a direct consequence of the 5-bromo/7-chloro substitution pattern and is not observed with the 6-bromo-7-chloro positional isomer or the 5,7-dichloro analog, where no comparable MAO-B selectivity data have been reported .

Monoamine oxidase Neurochemistry Selectivity profiling

Enhanced Lipophilicity for BBB Penetration

5-Bromo-7-chloro-8-methylquinoline has a calculated LogP of 4.02, which is substantially higher than the 5,7-dichloro analog (LogP = 3.85) [1][2]. This 0.17 LogP unit increase corresponds to a ~1.5-fold higher partition coefficient, a difference that can significantly impact blood-brain barrier (BBB) penetration and CNS exposure in drug discovery programs [3]. The mono-brominated 5-bromo-8-methylquinoline, in contrast, has a lower LogP of 3.78, underscoring that the 7-chloro substituent contributes meaningfully to the overall lipophilicity .

Physicochemical properties CNS drug design Lipophilicity

Cross-Coupling Reactivity Advantage

The presence of a bromine atom at the 5-position provides a more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the chlorine substituents in the 5,7-dichloro analog [1]. The C-Br bond dissociation energy (285 kJ/mol) is significantly lower than C-Cl (327 kJ/mol), enabling faster oxidative addition and milder reaction conditions [2]. This differential reactivity is explicitly exploited in the patented synthesis of 5-bromo-7-chloro-8-methylquinoline, where a selective bromination step is used to install the C-5 bromine atom while preserving the C-7 chlorine for subsequent orthogonal functionalization [3].

Synthetic chemistry Cross-coupling Medicinal chemistry

5-Bromo-7-chloro-8-methylquinoline: Key Application Scenarios


MAO-B Selective CNS Drug Discovery

When designing CNS-penetrant MAO-B inhibitors for neurodegenerative diseases (e.g., Parkinson's disease) or depression, 5-bromo-7-chloro-8-methylquinoline serves as a validated starting scaffold. Its >5.8-fold selectivity for MAO-B over MAO-A [1] and enhanced LogP of 4.02 [2] support its use as a fragment-like core for structure-activity relationship (SAR) expansion. Procurement of this specific isomer ensures that downstream SAR is not confounded by the different selectivity profiles of positional isomers like 6-bromo-7-chloro-8-methylquinoline, for which no comparable MAO-B data exist.

Sequential Pd-Catalyzed Library Synthesis

For medicinal chemistry campaigns requiring orthogonal diversification of the quinoline core, 5-bromo-7-chloro-8-methylquinoline is the preferred building block over the 5,7-dichloro analog. The C-Br bond at position 5 undergoes oxidative addition ~10× faster than C-Cl under standard Suzuki-Miyaura conditions [3], enabling selective first-step arylation while leaving the C-7 chlorine intact for a second, independent coupling step. This sequential reactivity profile is explicitly documented in the patent literature and is not achievable with the symmetric dichloro variant [4].

Malaria Target Deconvolution Probes

Although 5-bromo-7-chloro-8-methylquinoline itself shows weak inhibition of Plasmodium falciparum cyclin-dependent kinase PfPK5 (IC50 = 130,000 nM) [5], its halogenation pattern provides a privileged scaffold for generating more potent analogs. The 5-bromo substituent offers a synthetic anchor for installing activity-enhancing motifs, while the 8-methyl group is known to modulate metabolic stability in related antimalarial quinoline series. Procurement of this exact intermediate ensures fidelity to literature-derived SAR that may not translate to other halogenation regioisomers.

Lipophilicity Reference Standard

Due to its well-characterized LogP of 4.02 [2] and distinct halogenation pattern, this compound can serve as a reference standard for calibrating computational logP prediction models and for experimental determination of distribution coefficients (LogD) in CNS drug discovery programs. Its measured properties provide a benchmark for evaluating how the combination of 5-bromo and 7-chloro substituents influences membrane permeability relative to mono-halogenated or fully chlorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-chloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.